Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate
Description
Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a heterocyclic organic compound featuring:
- A methyl benzoate core, providing ester functionality.
- A thiourea bridge (-NH-CS-NH-) linking the benzoate to a 4,5-dihydronaphtho[1,2-d]thiazole moiety. The latter consists of a thiazole ring fused to a partially hydrogenated naphthalene system, imparting planar aromaticity and electron-rich properties.
Properties
IUPAC Name |
methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-27-19(26)14-8-6-13(7-9-14)18(25)23-20(28)24-21-22-17-15-5-3-2-4-12(15)10-11-16(17)29-21/h2-9H,10-11H2,1H3,(H2,22,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJBFRQAFMDDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Naphthalene Fusion: The naphthalene moiety is introduced through Friedel-Crafts acylation or alkylation reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and naphthalene derivatives.
Scientific Research Applications
Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can inhibit enzyme activity or block receptor sites, leading to its biological effects.
Comparison with Similar Compounds
Structural Analog 1: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
Key Features :
Comparison :
Implications :
Structural Analog 2: DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)
Key Features :
- Core Structure : Benzo[c][1,2,5]thiadiazole fused with a phenyl group.
- Substituents: Di-p-tolylamino donor and cyano acceptor groups.
- Molecular Formula : C₂₆H₁₈N₄S; Molecular Weight: ~418.51 (estimated).
Comparison :
Implications :
- The cyano group in DTCPB enhances electron-withdrawing capacity, critical for charge transport in optoelectronic devices. The target compound’s thiourea moiety lacks this property but may facilitate intermolecular interactions.
- The di-p-tolylamino group in DTCPB improves solubility in organic solvents, whereas the target compound’s fused system may reduce solubility .
Structural Analog 3: Thiazol-5-ylmethyl Carbamate Derivatives
Key Features :
Comparison :
Implications :
- Carbamates in analogs are hydrolytically stable, whereas thioureas in the target compound may exhibit higher reactivity or susceptibility to oxidation.
- The hydroperoxy groups in analogs (e.g., compound m) suggest radical-scavenging or prodrug applications, which are less likely for the target compound .
Biological Activity
Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and particularly its biological activity, supported by relevant data and case studies.
- Molecular Formula : C17H14N2OS2
- Molecular Weight : 326.43 g/mol
- CAS Number : 723298-76-8
Synthesis
The synthesis of this compound typically involves:
- Formation of the Naphthothiazole Core : Cyclization reactions using naphthalene derivatives and sulfur.
- Amide Coupling : Introduction of the carbamoyl group through reactions with isocyanates or carbodiimides.
Biological Activity
This compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that compounds with a naphthothiazole core often display significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that derivatives of naphthothiazole were effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : It is known to inhibit enzymes critical for bacterial energy metabolism, disrupting cellular processes essential for survival .
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing Methyl 4-(((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. A general approach includes:
Thiazole ring formation : React 4,5-dihydronaphtho[1,2-d]thiazol-2-amine with thiocarbonyl reagents (e.g., CS₂ or isothiocyanates) to form the carbamothioyl intermediate.
Coupling with methyl 4-carbamoylbenzoate : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under reflux (4–6 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Key Validation : Confirm via H/C NMR, FT-IR (C=S stretch ~1200 cm), and HRMS.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR to resolve aromatic protons (6.5–8.5 ppm) and thiazole NH signals (~10–12 ppm). C NMR to confirm carbamothioyl (C=S, ~180 ppm) and ester carbonyl (C=O, ~165 ppm).
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structural refinement. Single-crystal diffraction resolves dihedral angles between the naphthothiazole and benzoate moieties .
- Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]) at m/z 437.12 (calculated).
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas. Avoid sunlight/heat to prevent decomposition .
- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Treat spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the solubility properties and how do they influence experimental design?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) for biological assays. Use sonication or heating (40–50°C) to enhance dissolution.
- Stability : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 24–72 hours. Adjust solvent systems to avoid precipitation during kinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural analysis?
Methodological Answer:
- Multi-Method Validation : Combine SHELXL refinement with DFT calculations (e.g., Gaussian) to resolve ambiguous electron density in the carbamothioyl region .
- Twinned Data Handling : Use SHELXD for initial phase determination in cases of pseudo-merohedral twinning. Apply HKLF 5 format for integration .
- Cross-Check : Validate bond lengths/angles against Cambridge Structural Database (CSD) entries for analogous thiazole derivatives.
Q. How to design structure-activity relationship (SAR) studies for this compound’s derivatives?
Methodological Answer:
-
Core Modifications :
Position Modification Biological Target Thiazole ring Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) Enhance kinase inhibition (e.g., EGFR) Benzoate ester Replace methyl with pro-drug groups (e.g., tert-butyl) Improve solubility/metabolic stability -
Assays : Use in vitro cytotoxicity (MTT assay, HeLa cells) and enzyme inhibition (IC₅₀ determination via fluorescence polarization).
Q. What strategies optimize the synthetic yield of this compound under varying conditions?
Methodological Answer:
-
Reaction Optimization Table :
Parameter Optimal Condition Yield Increase Solvent Anhydrous DMF 15% (vs. THF) Temperature 80°C (reflux) 20% (vs. RT) Catalyst DMAP (5 mol%) 10% (vs. no catalyst) -
Kinetic Analysis : Use in situ FT-IR to monitor carbamothioyl formation (~1200 cm). Terminate reaction at 85% conversion to minimize by-products .
Q. How to assess the compound’s stability under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
